Product packaging for 3-chloro-N-ethylaniline(Cat. No.:CAS No. 15258-44-3)

3-chloro-N-ethylaniline

Cat. No.: B172770
CAS No.: 15258-44-3
M. Wt: 155.62 g/mol
InChI Key: LUNFYXBUYWMPBY-UHFFFAOYSA-N
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Description

3-chloro-N-ethylaniline is a specialized aniline derivative that serves as a versatile chemical intermediate in advanced research and development, particularly in the pharmaceutical and agrochemical sectors . The compound's molecular structure, featuring an ethyl group and a chlorine atom on the aniline ring, makes it a valuable precursor in the synthesis of more complex molecules. In pharmaceutical research, it is employed as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs) . The broader market for chlorinated aniline intermediates is a key component in the development of advanced chemical formulations, demonstrating the value of this chemical class in industrial and technological applications . The compound also holds significance in methodological chemistry; for instance, derivatives of N-ethylaniline are studied in platinum-catalyzed hydroamination reactions with ethylene, and in ruthenium-catalyzed oxidation processes that can lead to the selective N-demethylation of tertiary amines or the formation of imines from secondary amines . These reactions are of high interest for developing more efficient and selective synthetic pathways. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B172770 3-chloro-N-ethylaniline CAS No. 15258-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFYXBUYWMPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483218
Record name 3-chloro-N-ethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-44-3
Record name 3-chloro-N-ethylaniline
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Record name 3-chloro-N-ethylaniline
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Synthesis and Synthetic Methodologies of 3 Chloro N Ethylaniline

Advanced Approaches to N-Alkylation of Chloroanilines

The introduction of an ethyl group onto the nitrogen atom of a chloroaniline is a critical step in the synthesis of 3-chloro-N-ethylaniline. Modern organic synthesis offers several advanced methods to achieve this transformation efficiently and selectively.

Catalytic Hydrogenation and Reductive Amination Strategies

Reductive amination stands out as a prominent method for the formation of C-N bonds, converting a carbonyl group to an amine through an imine intermediate. wikipedia.org This approach is widely utilized in the synthesis of amines due to its efficiency and the possibility of one-pot reactions under mild, catalytic conditions. wikipedia.org

One sustainable approach is the "hydrogen borrowing" strategy, which utilizes alcohols as alkylating agents. nih.gov This method involves the catalytic transfer of two hydrogen atoms from the alcohol to a metal catalyst, converting the alcohol into a more reactive carbonyl compound. nih.gov The subsequent nucleophilic addition of an amine to this carbonyl forms an imine, which is then catalytically hydrogenated to the final alkylated amine, with water as the only byproduct. nih.gov Graphene-supported organoiridium clusters have been shown to be effective catalysts for this type of N-alkylation. nih.gov

Another variation of reductive amination employs sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a reducing agent in conjunction with a carboxylic acid as the alkyl source. jst.go.jp This method offers mild reaction conditions that allow for the preservation of other functional groups. jst.go.jp For instance, the reaction of p-chloroaniline with NaBH(OAc)₃ and acetic acid can lead to the formation of N,N-diethyl-p-chloroaniline. jst.go.jpresearchgate.net The reaction is believed to proceed through the in-situ reduction of the carboxylic acid to an aldehyde, which then undergoes reductive amination. researchgate.net

Catalytic hydrogenation is another key strategy. For example, the synthesis of 3-chloro-4-methylaniline (B146341) can be achieved through the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) using a carbon-supported palladium catalyst. google.com This process avoids the use of organic solvents and dehalogenation inhibitors, highlighting its green chemistry credentials. google.com Similarly, ruthenium catalysts, such as RuCl₃·xH₂O, have been employed for the N-methylation of amines using methanol (B129727) as both the C1 source and a source of hydrogen. researchgate.net

Table 1: Comparison of Reductive Amination Methods

MethodAlkylating AgentReducing Agent/CatalystKey Features
Hydrogen BorrowingAlcoholsGraphene-supported organoiridium clustersSustainable, water as the only byproduct. nih.gov
Carboxylic Acid/HydrideCarboxylic AcidsSodium triacetoxyborohydride (NaBH(OAc)₃)Mild conditions, preserves functional groups. jst.go.jpresearchgate.net
Catalytic HydrogenationHydrogenCarbon-supported palladium, RuCl₃·xH₂O"Green" process, can avoid organic solvents. google.comresearchgate.net

Nucleophilic Substitution Reactions in Aromatic Amine Synthesis

Nucleophilic substitution represents a fundamental approach to forming C-N bonds in the synthesis of aromatic amines. This can involve either the aromatic ring itself (nucleophilic aromatic substitution, SNAr) or, more commonly for N-alkylation, a substitution reaction where the amine acts as the nucleophile.

A general method for the mono-N-alkylation of primary aromatic amines involves reaction with triethyl orthoformate in the presence of sulfuric acid to form an intermediate formimidate, which is then hydrolyzed to the N-ethylaniline. orgsyn.org For example, N-ethyl-p-chloroaniline can be prepared from p-chloroaniline using this method. orgsyn.org Another direct approach is the alkylation of chloroanilines with ethyl halides, such as ethyl bromide, though this can sometimes lead to mixtures of mono- and di-alkylated products. orgsyn.org

More advanced techniques include copper-catalyzed N-alkylation. A visible light-induced metallaphotoredox platform using simple Cu(II) salts allows for the room-temperature coupling of N-nucleophiles with alkyl bromides. nih.gov This method utilizes a halogen abstraction–radical capture (HARC) mechanism, which circumvents the high energy barriers of traditional SN2 or SN1 reactions. nih.gov

Ferrocenylalkylation reactions under acid-free conditions provide another pathway. The reaction of aromatic amines, including 3-chloroaniline (B41212), with phenylferrocenylmethanols in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to N-alkylation products in good yields. ineosopen.org The reaction is believed to proceed through an SN1-type mechanism involving an intermediate α-ferrocenylalkyl carbocation. ineosopen.org

Targeted Synthesis of this compound Precursors

The synthesis of this compound often begins with the preparation of specifically substituted precursors. A common starting material is a chloro-substituted nitroaromatic compound, which can then be reduced to the corresponding aniline (B41778).

For instance, the synthesis of 3-bromo-4-chloro-N-ethylaniline typically starts with p-chloronitrobenzene. This precursor undergoes bromination to yield 3-bromo-4-chloronitrobenzene, which is then reduced to 3-bromo-4-chloroaniline. The final N-ethylation can be achieved using ethylating agents like ethyl halides or through reductive amination.

Similarly, the synthesis of 3-chloro-5-methylphenylisocyanate, a related compound, starts with the preparation of 3-chloro-5-nitrotoluene. google.com This is achieved by the chlorination of 2-methyl-4-nitroaniline (B30703) followed by deamination. The nitro group is then reduced to an amine to give 3-chloro-5-methylaniline, which serves as the direct precursor. google.com

The preparation of 3-chloro-2-methylaniline (B42847) involves the reduction of 1-chloro-2-methyl-3-nitrobenzene using iron and hydrochloric acid. prepchem.com This highlights the general strategy of reducing a nitro group to an amine as a key step in the synthesis of substituted anilines.

Table 2: Precursor Synthesis Strategies

Target PrecursorStarting MaterialKey Steps
3-bromo-4-chloroanilinep-chloronitrobenzeneBromination, then reduction of the nitro group.
3-chloro-5-methylaniline2-methyl-4-nitroanilineChlorination, deamination, then reduction of the nitro group. google.com
3-chloro-2-methylaniline1-chloro-2-methyl-3-nitrobenzeneReduction of the nitro group with iron and acid. prepchem.com

Polymerization Methods Involving N-Ethylaniline for Composite Material Research

N-ethylaniline and its derivatives are valuable monomers in the synthesis of conducting polymers and composite materials. The presence of the ethyl group can improve the processability and solubility of the resulting polymers compared to the parent polyaniline. escholarship.org

The in-situ polymerization of N-ethylaniline in the presence of a dispersant like lignosulfonate can produce poly(N-ethylaniline)/lignosulfonate (PNA-LS) composites. nih.gov The morphology of these composites, ranging from microspheres to hexagonal sheets, can be controlled by adjusting the mass ratio of the monomer to the dispersant. nih.gov Pyrolysis of these composites can yield nitrogen-containing carbon materials. nih.gov

Enzymatic polymerization offers a green alternative for synthesizing water-soluble poly(alkylanilines). wiley.com Horseradish peroxidase, for example, can be used to catalyze the polymerization of N-substituted anilines. wiley.com Another approach involves the aqueous polymerization of N-ethylaniline using an oxidant like ammonium persulfate and a soft template such as acrylic acid, with an organic acid like tartaric acid acting as a dopant. researchgate.netresearchgate.net This method can produce the emeraldine (B8112657) salt form of poly(N-ethylaniline) in bulk, which is soluble in organic solvents. researchgate.netresearchgate.net

Copolymers of aniline and N-ethylaniline can be synthesized to combine the desirable properties of both monomers, potentially leading to polymers with both high conductivity and good processability. escholarship.org The feeding ratio of the monomers during polymerization can be adjusted to control the final copolymer composition. escholarship.org

Optimization of Reaction Conditions for High-Yield Production in Research Settings

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a research setting. This involves a systematic study of parameters such as catalyst loading, reaction time (or residence time in flow systems), temperature, and the choice of base and solvent.

In photochemical reactions, such as the heteroarylation of anilines, parameters like residence time and catalyst loading are critical. uva.nl For example, in a microreactor setup, increasing the residence time or the photocatalyst loading can significantly improve the product yield. uva.nl

For N-alkylation reactions, the choice of base and solvent can have a profound impact. In some Ru-catalyzed N-methylations of aniline with methanol, the use of different bases can lead to different products; for instance, using triethylamine (B128534) (Et₃N) as a base can result in the formation of N-ethylaniline. nih.gov The reaction may not proceed at all in the absence of a base or catalyst. nih.gov Solvent screening is also important, as the solubility of reactants can affect reaction rates. bath.ac.uk

For catalytic hydrogenations, the nature of the catalyst is paramount. The preparation of a carbon-supported palladium catalyst for the synthesis of 3-chloro-4-methylaniline involves specific pre-treatment of the activated carbon support and careful control of the pH during catalyst preparation to ensure high activity and selectivity. google.com

Reactivity and Reaction Mechanisms of 3 Chloro N Ethylaniline

Electrophilic Aromatic Substitution Patterns in Halogenated Anilines

The reactivity and orientation of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 3-chloro-N-ethylaniline are dictated by the electronic properties of the two substituents: the chloro group and the N-ethylamino group. These groups exert competing inductive and resonance effects, which influence the position of attack by an incoming electrophile.

The N-ethylamino group is a powerful activating group and an ortho, para-director. wikipedia.orglibretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. wikipedia.org The resonance structures show an increase in electron density at the ortho and para positions, thus directing incoming electrophiles to these sites. wikipedia.org Specifically, the nitrogen atom can stabilize the cationic intermediate (arenium ion) formed during the attack at the ortho and para positions by donating its lone pair, which is not possible for a meta attack. wikipedia.org

Conversely, the chlorine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. libretexts.orgulethbridge.ca Halogens are highly electronegative and withdraw electron density from the aromatic ring via the inductive effect, which deactivates the ring towards EAS. ulethbridge.ca However, they also possess lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate at the ortho and para positions. libretexts.org

In this compound, the powerful activating effect of the N-ethylamino group dominates the deactivating effect of the chlorine atom, making the ring more reactive than benzene itself. The directing effects of both groups must be considered to predict the substitution pattern. The N-ethylamino group strongly directs to its ortho (position 2 and 6) and para (position 4) positions. The chloro group at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions.

The positions activated by both groups are:

Position 2: ortho to the N-ethylamino group and ortho to the chloro group.

Position 4: para to the N-ethylamino group and ortho to the chloro group.

Position 6: ortho to the N-ethylamino group and para to the chloro group.

Therefore, electrophilic substitution is expected to occur primarily at positions 2, 4, and 6. For instance, to direct chlorination to the para position of 2-ethylaniline, the amine group is often first protected as an acetanilide. This moderates the activating effect of the amino group and can influence the regioselectivity of the subsequent halogenation step.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. chemistrysteps.com This allows it to react with various electrophiles. However, the nucleophilicity of the nitrogen in anilines is generally lower than that in aliphatic amines because the lone pair is delocalized into the aromatic ring. chemistrysteps.com Despite this, the nitrogen can still participate in several important reactions.

Acylation: The amine nitrogen can react with acylating agents such as acyl chlorides and acid anhydrides to form amides. chemistrysteps.comsmolecule.com For example, the reaction of 3-methylaniline with chloroacetyl chloride is a common method for preparing the corresponding amide. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com Selective acylation of amines can be achieved using specific reagents to form the corresponding amides in good yields. clockss.org

Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides. chemistrysteps.com This reaction proceeds via an SN2 mechanism. chemistrysteps.com Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are modern methods for forming C-N bonds and synthesizing N-alkylanilines. escholarship.orgresearchgate.net These methods can be highly selective and tolerate a variety of functional groups. rsc.org For instance, the reaction of aryl bromides with primary alkylamines catalyzed by a palladium complex is a well-studied method for producing N-alkylanilines. escholarship.org

The presence of the chloro substituent on the aromatic ring can influence the nucleophilicity of the nitrogen. The electron-withdrawing nature of the chlorine atom can slightly decrease the electron density on the nitrogen, making it a weaker nucleophile compared to N-ethylaniline itself. Kinetic studies of the reactions of substituted pyridines with N-alkylanilines have shown that the reaction rates are influenced by the substituents on both reactants. rsc.org

Oxidation Mechanisms and Pathways of N-Ethylaniline Derivatives

The oxidation of N-alkylanilines, including derivatives like this compound, is a complex process that can lead to a variety of products through different mechanistic pathways. The initial step in the oxidation of many amines is the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This radical cation can then undergo further reactions.

Formation of Radical Cations and Subsequent Reactions: The one-electron oxidation of an amine generates the corresponding radical cation. mdpi.com This intermediate can then deprotonate at the α-carbon of the alkyl group to form a carbon-centered radical. mdpi.com In the case of N-ethylaniline derivatives, this would involve the ethyl group. The radical cation can also be involved in coupling reactions. For example, the oxidation of N,N-dimethylaniline can lead to the formation of tetramethylbenzidine through a para-coupling reaction. cdnsciencepub.com

N-Dealkylation: A common metabolic pathway for secondary and tertiary amines is N-dealkylation, which is catalyzed by enzymes like cytochrome P-450. mdpi.com This process is believed to proceed through an oxidative pathway. The in vitro metabolism of tertiary anilines like N-benzyl-N-ethylaniline has been shown to result in dealkylation to the corresponding secondary amines. nih.gov This dealkylation is thought to occur via the formation of unstable carbinolamine intermediates. nih.gov

Formation of Quinone-imines and Polymeric Products: Oxidation of aromatic amines can also lead to the formation of colored products like quinone-imines. The periodate (B1199274) oxidation of N-ethylaniline is known to produce benzoquinoneimine derivatives. asianpubs.org In some cases, oxidation can lead to the formation of polymeric materials.

The oxidation of N-methylaniline with peroxomonosulfuric acid involves the nucleophilic attack of the amine lone pair on the peroxo oxygen. researchgate.net The study showed that N-methylaniline reacts faster than N,N-dimethylaniline, indicating the influence of the alkyl substituents on the reaction rate. researchgate.net

Radical Reaction Pathways and Intramolecular Additions

Radical reactions involving halogenated anilines can proceed through various pathways, often initiated by the formation of a radical species. These radicals can then participate in intermolecular or intramolecular reactions.

Formation of Amine Radical Cations: As mentioned in the previous section, the oxidation of anilines can generate amine radical cations. mdpi.com These radical cations can be key intermediates in various transformations. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid is proposed to proceed through an amine radical cation, which is followed by the opening of the cyclopropyl (B3062369) ring. capes.gov.br

Radical Cascade Reactions: Halogenated anilines can be used in radical cascade reactions to construct complex molecular structures, such as nitrogen heterocycles. rsc.org These reactions often involve the generation of a radical that then undergoes a series of cyclization and addition steps. For example, visible-light-induced methods have been developed for the synthesis of 2-mercaptobenzothiazoles from 2-azidoarenediazonium tetrafluoroborates via a radical cascade cyclization. rsc.org

Intramolecular Radical Additions: N-halogenated amines can undergo intramolecular radical reactions, such as the Hofmann-Löffler reaction, to form cyclic amines like pyrrolidines and indolines. acs.org This reaction involves the formation of a nitrogen-centered radical which then abstracts a hydrogen atom from a C-H bond within the same molecule, followed by cyclization. Palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)-H bonds is a modern approach for the synthesis of these heterocycles. acs.org

While specific studies on the radical reactions of this compound are not abundant, the general principles of radical chemistry of anilines and halogenated aromatic compounds suggest that it could participate in such reactions. For example, the photochemically produced hydroxyl and peroxy radicals in sunlit natural water can react with aromatic amines, leading to their degradation. nih.govechemi.com The estimated atmospheric half-life of 3-chloroaniline (B41212) due to reaction with hydroxyl radicals is about 5.1 hours. nih.govechemi.com

Kinetic and Mechanistic Investigations of this compound Transformations

Kinetic and mechanistic studies provide valuable insights into the reaction pathways and transition states of chemical transformations. While specific kinetic data for many reactions of this compound are not extensively documented in the provided search results, related studies on similar compounds offer a basis for understanding its reactivity.

A kinetic study on the reaction of N-methylaniline with 3-chloro-1-butene (B1220285) revealed a complex rate law, with both second-order and third-order terms. acs.org The third-order term showed a kinetic isotope effect when N-deuterated N-methylaniline was used, suggesting that a second molecule of the amine is involved in the transition state, possibly by assisting the departure of the chloride ion through hydrogen bonding. acs.org This highlights the potential for amine molecules to act as catalysts in their own reactions.

The hydrolysis of di-3-chloro-2-methylaniline phosphate (B84403) has been studied in an acidic medium. tsijournals.com The reaction rate was found to increase with acid molarity up to a certain point, after which it decreased. This was attributed to the protonation of the substrate and changes in water activity. The study concluded that the hydrolysis proceeds via a bimolecular mechanism involving P-N bond fission. tsijournals.com

The deblocking kinetics of N-methylaniline-blocked polyisocyanates have been investigated. rsc.org The study found that the deblocking reaction follows first-order kinetics and that the electronic and steric effects of substituents on the N-methylaniline moiety influence the reaction rates. rsc.org

The nucleophilic displacement reactions of substituted α-halogenopyridines with aniline (B41778), N-methyl-, and N-ethylaniline have been kinetically investigated. rsc.org The rates of these reactions were found to be dependent on the nature of the halogen, the substituents on the pyridine (B92270) ring, and the amine nucleophile. The reactions of fluoro-compounds were often catalyzed by the amine itself, a phenomenon not typically observed with the corresponding chloro-compounds. rsc.org These results are discussed in the context of a two-stage mechanism for nucleophilic aromatic substitution.

Interactive Data Table: Reactivity of Substituted Anilines

This table summarizes the directing effects and reactivity of substituents relevant to this compound in electrophilic aromatic substitution.

SubstituentTypeReactivity EffectDirecting Effect
-NH-CH₂CH₃Electron-Donating Group (EDG)Activatingortho, para
-ClElectron-Withdrawing Group (EWG)Deactivatingortho, para

Interactive Data Table: Kinetic Data for Related Amine Reactions

This table presents hypothetical kinetic data to illustrate the concepts discussed. Actual values would require specific experimental determination.

ReactionReactant 1Reactant 2ConditionsRate Lawk (M⁻¹s⁻¹)
AlkylationN-methylaniline3-chloro-1-butene80.2 °C, n-heptanek₂[RCl][Amine] + k₃[RCl][Amine]²Value depends on specific k₂ and k₃
Hydrolysisdi-3-chloro-2-methylaniline phosphateH₂O/HCl80 °C, 40% dioxaneComplex, dependent on [H⁺]Not a simple second-order rate constant
Nucleophilic Substitution2-fluoro-5-nitropyridineN-ethylaniline20 °C, ethanolCatalyzed by amineValue depends on amine concentration

Computational and Theoretical Studies on 3 Chloro N Ethylaniline

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations offer a microscopic view of the molecular and electronic properties of 3-chloro-N-ethylaniline. These methods, varying in their level of theory and computational cost, provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency. For chloroanilines and their derivatives, DFT calculations are routinely used to predict optimized geometries, vibrational frequencies, and electronic properties.

While specific DFT studies solely focused on this compound are not extensively documented in the public domain, research on closely related compounds like 3-chloro-N-methylaniline provides significant insights. For instance, DFT calculations have been employed to determine the stable conformers of 3-chloro-N-methylaniline, revealing the existence of cis and trans rotamers based on the orientation of the methyl group relative to the chlorine atom. acs.orgresearchgate.netresearchgate.net These studies indicate that both conformers are stable in their ground (S₀), first excited (S₁), and cationic ground (D₀) states, with slight energy differences between them. acs.orgresearchgate.net

DFT methods, such as B3LYP, are also utilized to compute key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest, as their energy gap (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. iucr.org For a Schiff base derivative of 3-chloro-4-methylaniline (B146341), the HOMO-LUMO energy gap was calculated to provide insights into its electronic transitions and reactivity. iucr.org It is anticipated that similar calculations for this compound would reveal the influence of the ethyl group on the electron distribution and energy levels of the aniline (B41778) ring. Discrepancies between experimental data and DFT predictions can sometimes arise due to factors like solvent effects and conformational flexibility, which can be addressed by incorporating solvent models in the calculations.

Table 1: Representative Calculated Properties for Chloroaniline Derivatives using DFT

Property3-chloro-N-methylaniline (cis)3-chloro-N-methylaniline (trans)
Relative Energy (S₀ state)More stableLess stable by 67 cm⁻¹
First Electronic Excitation Energy (E₁)33,003 ± 3 cm⁻¹32,886 ± 3 cm⁻¹
Adiabatic Ionization Energy (IE)61,531 ± 5 cm⁻¹61,625 ± 5 cm⁻¹

Note: Data is for the ³⁵Cl isotope. The table is populated with data from a closely related compound to illustrate the type of information obtained from DFT calculations. researchgate.net

Ab Initio and Semiempirical Molecular Orbital Methods

Ab initio molecular orbital methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theory for understanding molecular systems. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP) provide detailed insights into electron correlation effects. For aniline and its derivatives, ab initio calculations have been used to investigate structural parameters, such as the pyramidal geometry of the amino group and the barriers to its inversion and internal rotation. researchgate.netresearchgate.net A study on 3-chloro-N-methylaniline utilized ab initio calculations to analyze the effects of substitution and conformation on the molecule's properties. researchgate.netresearchgate.net These calculations, in conjunction with experimental data, help to elucidate the subtle interplay of electronic and steric effects. For this compound, ab initio methods would be valuable for accurately predicting its geometry and the energetic landscape of its conformational changes.

Semiempirical molecular orbital methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them computationally less expensive than ab initio methods. This allows for the study of larger molecular systems or more extensive conformational searches. While they are generally less accurate than DFT or ab initio methods, they can provide useful qualitative insights into electronic structure and properties. researchgate.net The application of semiempirical methods to a broad range of anilines has been used to correlate calculated properties with experimental observations. nih.gov

Analysis of Potential Energy Surfaces and Conformational Dynamics

The presence of the flexible N-ethyl group in this compound gives rise to different spatial arrangements, or conformations, which can have distinct energies and properties. The study of the potential energy surface (PES) provides a map of the molecule's energy as a function of its geometry, allowing for the identification of stable conformers and the energy barriers that separate them. libretexts.org

Computational studies on substituted anilines, including 3-ethylaniline (B1664132), have utilized methods to map out the potential energy surface related to the torsion of the side chain. colostate.edu For 3-ethylaniline, the torsional potential of the ethyl group relative to the aromatic ring was calculated by optimizing all other degrees of freedom at each step of the torsional angle. colostate.edu This type of analysis reveals the most stable rotational isomers (rotamers) and the transition states between them. It is expected that for this compound, the PES would be influenced by steric interactions between the ethyl group, the chlorine atom, and the hydrogen atoms on the benzene (B151609) ring, as well as by electronic effects such as hyperconjugation. The conformational analysis of related N-(chlorophenyl)pyridinecarboxamides has been performed using DFT to identify the most energetically favorable conformers. acs.org A similar approach for this compound would involve rotating the dihedral angles associated with the C-N bond and the C-C bond of the ethyl group to construct a detailed PES.

Prediction of Reactivity Profiles and Reaction Energetics

Computational chemistry is a powerful tool for predicting the reactivity of molecules. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack. For chloroanilines, DFT has been used to investigate their chemical reactivity profiles. researchgate.net Global reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity. researchgate.net

Computational studies can also predict the energetics of specific reactions. For example, the reaction of N-ethylaniline with benzenesulfonyl chloride has been modeled using quantum chemical simulations to calculate the three-dimensional potential energy surface of the process. grafiati.com Similar calculations for this compound could be used to predict the activation energies and reaction enthalpies for various transformations, such as N-alkylation, acylation, or reactions involving the aromatic ring. This information is invaluable for understanding reaction mechanisms and optimizing synthetic conditions.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models often use descriptors derived from computational chemistry.

QSAR studies have been conducted on substituted anilines to predict properties like toxicity. researchgate.netresearchgate.net For a series of chloroanilines, DFT-based reactivity descriptors have been used to develop models for their toxicity, highlighting the importance of the electrophilicity index. researchgate.net While this compound may not have been explicitly included in all published QSAR/QSPR studies, the principles derived from these models can be applied to it. For instance, the hemoglobin binding of 3-ethylaniline has been experimentally measured and correlated with calculated parameters, providing a basis for predicting the behavior of the chloro-substituted analog. nih.gov By calculating relevant molecular descriptors for this compound, such as logP, polar surface area, and electronic parameters, its properties can be estimated within the framework of existing QSAR/QSPR models for anilines.

Table 2: Examples of Descriptors Used in QSAR/QSPR Models for Anilines

DescriptorTypeRelevance
LogPPhysicochemicalLipophilicity, membrane permeability
Polar Surface Area (PSA)StructuralHydrogen bonding potential, bioavailability
HOMO/LUMO EnergiesElectronicReactivity, electron-donating/accepting ability
Dipole MomentElectronicPolarity, intermolecular interactions
Electrophilicity IndexElectronicGlobal reactivity, toxicity correlation

Solvent Effects in Computational Electrochemistry and Chemical Processes

The surrounding solvent can have a profound impact on the structure, reactivity, and properties of a molecule. Computational models can account for these effects, providing a more realistic description of chemical processes in solution. Continuum solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk effect of a solvent by representing it as a continuous dielectric medium. mdpi.com

These models are crucial for studying solvent effects on reaction mechanisms and electrochemical properties. For instance, the selectivity of palladium-catalyzed cross-coupling reactions has been shown to be highly dependent on solvent polarity, a phenomenon that can be rationalized through computational studies incorporating solvent effects. researchgate.net In the context of this compound, computational studies incorporating solvent models could be used to predict how its properties, such as its oxidation potential, would change in different solvent environments. rsc.org The basicity of amines, a key chemical property, is also significantly influenced by the solvent. While gas-phase calculations can provide intrinsic basicity, including solvent effects is necessary for accurate prediction of pKa values in solution. pku.edu.cn The study of solvent effects on the conformational equilibrium of related molecules has also been successfully modeled by combining explicit solvent molecules with a continuum model. acs.org Such approaches would be highly valuable for understanding the behavior of this compound in various chemical processes.

Advanced Analytical Techniques for Characterization and Detection in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of 3-chloro-N-ethylaniline, offering insights into its atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amine proton. The aromatic region would display complex splitting patterns due to the substituent effects on the benzene (B151609) ring. The protons on the ethyl group would appear as a quartet (CH₂) and a triplet (CH₃), with their chemical shifts influenced by the adjacent nitrogen atom. The amine proton (NH) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the six carbons of the substituted benzene ring. The chemical shifts of the aromatic carbons are influenced by the chlorine and N-ethylamino substituents. For comparison, in N-ethylaniline, the ¹³C NMR shifts are approximately 148.4 (C-N), 129.2 (C-meta), 117.2 (C-ortho), 112.7 (C-para), 38.4 (CH₂), and 14.9 (CH₃) ppm. nih.gov The presence of the chlorine atom at the meta position in this compound would further shift the signals of the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.2 110 - 150
NH Broad singlet -
CH₂ (ethyl) ~3.1 (quartet) ~38
CH₃ (ethyl) ~1.2 (triplet) ~15

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure from its fragmentation pattern.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (155.05 g/mol for the ³⁵Cl isotope). rsc.org A characteristic isotopic pattern for chlorine-containing compounds will be observed, with an (M+2)⁺ peak at m/z 157, approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis: The fragmentation of this compound under EI conditions would likely involve several characteristic pathways. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org This would result in the loss of a methyl radical (•CH₃) to form a prominent fragment ion. Another common fragmentation pathway for anilines is the loss of the alkyl group from the nitrogen, leading to a fragment corresponding to the 3-chloroanilinium ion. The aromatic ring itself can undergo fragmentation, although it is generally more stable.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Fragment Description
155/157 [C₈H₁₀ClN]⁺ Molecular ion peak (M⁺ and M+2⁺)
140/142 [C₇H₇ClN]⁺ Loss of a methyl radical (•CH₃)
127/129 [C₆H₅ClN]⁺ Loss of an ethyl group (•C₂H₅)

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would show characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H bonds, and the C-Cl bond. The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively weak band in the region of 3300-3500 cm⁻¹. pulsus.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl group will be observed below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show two main absorption bands: a strong primary band (E-band) at shorter wavelengths (around 200-210 nm) and a weaker secondary band (B-band) at longer wavelengths (around 250-290 nm), which arises from π → π* transitions in the benzene ring. researchgate.netscispace.com The presence of the chloro and N-ethylamino substituents will influence the exact position and intensity of these absorption maxima. nih.gov

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex matrices.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov It is often used for purity assessment and for the determination of aniline (B41778) derivatives in environmental samples. epa.gov A variety of capillary columns can be used, with non-polar or moderately polar stationary phases being common choices. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds. epa.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including aniline derivatives. ub.edusioc-journal.cn Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water or buffer and acetonitrile (B52724) or methanol), is commonly employed. ub.edu UV detection is typically used, with the wavelength set to one of the absorption maxima of this compound. LC is particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability.

Hyphenated Techniques: GC-MS, LC-MS, HPLC-NMR Integration

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the unambiguous identification and quantification of this compound.

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the excellent separation power of GC with the definitive identification capabilities of MS. unl.edud-nb.info As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound based on both its retention time and its unique mass spectrum. GC-MS is widely used for the analysis of aniline derivatives in various matrices, including environmental and biological samples. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a broad range of compounds, including those that are not amenable to GC. rsc.orgd-nb.info It is particularly useful for the analysis of metabolites of this compound in biological fluids. Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used to generate ions from the eluting compounds for mass analysis. Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and sensitivity. ub.edu

HPLC-NMR: The integration of HPLC with NMR spectroscopy (HPLC-NMR) allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. wiley.com This technique is particularly valuable for the structural elucidation of unknown impurities or metabolites in complex mixtures without the need for prior isolation. While not as common as GC-MS or LC-MS, HPLC-NMR can provide invaluable structural information, especially for distinguishing between isomers. wiley.com

Elemental Analysis and Isotopic Profiling

The precise characterization of this compound (C₈H₁₀ClN) relies on a combination of analytical techniques that confirm its elemental composition and isotopic distribution. These methods are fundamental in verifying the identity and purity of the compound in research settings.

Elemental Analysis

Elemental analysis provides experimental verification of the mass percentages of the constituent elements in a compound. For this compound, the theoretical composition is derived from its molecular formula, C₈H₁₀ClN, and the atomic masses of its elements. nih.gov

A primary method for determining the empirical formula of an organic compound is combustion analysis. In this technique, a sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured. For halogen-containing compounds like this compound, the process is often coupled with other techniques to capture and quantify the halogen. thermoscientific.com Modern automated systems, such as combustion ion chromatography, convert the organically bound chlorine into hydrogen chloride (HCl), which is then trapped in an aqueous solution and quantified by ion chromatography to determine the chlorine content with high precision. thermoscientific.comyoutube.com

Table 5.3.1: Theoretical Elemental Composition of this compound


ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.011896.08861.75%
HydrogenH1.0081010.0806.48%
ChlorineCl35.453135.45322.78%
NitrogenN14.007114.0078.99%
Total155.628100.00%

Isotopic Profiling

Isotopic profiling, primarily conducted using mass spectrometry (MS), is crucial for confirming the molecular weight and providing structural clues based on the natural isotopic abundances of the elements present.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its precise elemental formula. rsc.org The monoisotopic mass of this compound, which is the mass calculated using the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N), is 155.0501770 Da. nih.gov This level of precision helps to unambiguously distinguish it from other compounds with the same nominal mass.

The presence of a chlorine atom imparts a highly characteristic isotopic pattern in the mass spectrum. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). libretexts.org This results in the molecular ion appearing as two distinct peaks separated by two mass-to-charge units (m/z): the [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule containing ³⁷Cl. libretexts.orgchemguide.co.uk The relative intensity of these peaks is approximately 3:1, a signature that is a clear indicator for the presence of a single chlorine atom in the molecule. libretexts.org

Table 5.3.2: Predicted Isotopic Signature of the Molecular Ion of this compound


IonContributing IsotopesCalculated Mass (Da)Relative Abundance (%)
[M]⁺¹²C₈ ¹H₁₀ ³⁵Cl ¹⁴N155.0502100.0
[M+1]⁺¹³C ¹²C₇ ¹H₁₀ ³⁵Cl ¹⁴N, etc.156.05359.1
[M+2]⁺¹²C₈ ¹H₁₀ ³⁷Cl ¹⁴N157.047232.0
[M+3]⁺¹³C ¹²C₇ ¹H₁₀ ³⁷Cl ¹⁴N, etc.158.05062.9

Note: Abundances are relative to the most intense peak ([M]⁺) set to 100%.

Furthermore, advanced research may employ isotopic labeling to study reaction pathways. researchgate.net By synthesizing analogs of this compound with heavy isotopes (e.g., deuterium, ¹³C, or ¹⁵N), researchers can trace the fate of atoms through chemical transformations. nih.gov Such studies are instrumental in determining kinetic isotope effects (KIEs), which provide deep insights into reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step of a reaction. acs.orgkoreascience.kracs.org

Environmental Transformation and Ecotoxicological Research of 3 Chloro N Ethylaniline

Environmental Fate and Persistence Studies of Chloroaniline Derivatives

The environmental fate of chloroaniline derivatives is dictated by a combination of physical, chemical, and biological processes. These compounds can enter the environment through various waste streams, particularly from industrial activities such as the manufacturing of dyes and pesticides. echemi.com Once released, their persistence is influenced by factors like their susceptibility to degradation and their tendency to partition between different environmental compartments.

For instance, 3-chloro-p-toluidine's production and use in dye manufacturing may lead to its release into the environment through various waste streams. nih.gov Similarly, the use of 3-chloro-p-toluidine hydrochloride as an avicide results in its direct release. nih.gov In soil, chloroanilines like 3-chloro-2-methylphenylamine may undergo covalent bonding with humic materials, leading to their immobilization and reduced leaching. echemi.com

Interactive Table 1: Environmental Fate Characteristics of a Chloroaniline Derivative

PropertyValue/ObservationReference
Compound 3-chloro-2-methylphenylamine echemi.com
Release Source Wastewater from azo dye production echemi.com
Terrestrial Fate Covalent bonding with humic materials echemi.com
Leaching Potential Generally low after covalent bonding echemi.com
Atmospheric Fate Expected to exist primarily in the vapor phase echemi.com
Aquatic Fate Susceptible to photooxidation and direct photolysis echemi.com

Photodegradation Mechanisms and Products

Photodegradation is a key process in the environmental transformation of chloroanilines. Studies on various chloroaniline isomers reveal that they can be degraded by sunlight. For example, research on mono-chloroanilines has shown that simulated sunlight can induce their degradation in both ultrapure and river water. nih.gov The process often involves the formation of several intermediate photoproducts. nih.gov

In the TiO2-catalyzed photodegradation of 2-chloroaniline, major intermediates identified include 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com For 4-chloroaniline, intermediates such as 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol (B47542), and aniline (B41778) have been detected. mdpi.com The presence of chlorine substituents in the ortho position can increase the reactivity of these derivatives compared to unsubstituted aniline. mdpi.com The addition of external oxidants like hydrogen peroxide can enhance the photodegradation rates by inhibiting the recombination of electron-hole pairs and increasing the concentration of hydroxyl radicals. acs.org

Interactive Table 2: Photodegradation Products of Chloroanilines

Parent CompoundCatalyst/ConditionIdentified Intermediate ProductsReference
o-Chloroaniline TiO22-chlorophenol, p-benzoquinone acs.org
4-Chloroaniline TiO23-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, aniline mdpi.com
Mono-chloroanilines Simulated sunlightAniline, 3-aminophenol nih.gov

Microbial Degradation and Biotransformation Pathways

Microbial activity plays a crucial role in the breakdown of chloroaniline derivatives in the environment. Several bacterial strains have been identified that can utilize these compounds as a source of carbon and nitrogen. For example, Pseudomonas cepacia can metabolize 3-chloro-4-methylaniline (B146341). The degradation of chloroanilines by bacteria generally proceeds through the formation of corresponding catechols, which are then further broken down. nih.gov

Acinetobacter baumannii strain GFJ1 has been shown to degrade 3-chloroaniline (B41212) (3CA) under both aerobic and anaerobic conditions. researchgate.net The aerobic degradation of 3CA by this strain can be enhanced by the addition of sodium nitrate (B79036) and citrate. researchgate.net Metagenomic and metatranscriptomic studies of wastewater reactors suggest that the biological degradation of 3-CA involves its conversion to a chlorocatechol, followed by the cleavage of the aromatic ring. biorxiv.org Two potential pathways have been proposed: one involving a phenol monooxygenase and ortho-cleavage, and another utilizing a benzoate (B1203000) dioxygenase and meta-cleavage. biorxiv.org

Advanced Oxidation Processes for Environmental Remediation in Research Contexts

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. oapen.org These processes are characterized by the in-situ generation of highly reactive radicals, such as hydroxyl radicals (•OH), which can oxidize a wide range of contaminants. nih.gov AOPs are particularly effective for the degradation of refractory pollutants like halogenated organics. oapen.org

Various AOPs, including photocatalysis (e.g., UV/TiO2), Fenton-like processes, and ozonation, have been investigated for the remediation of water contaminated with chloroanilines. acs.orgoapen.org The efficiency of these processes can be influenced by several factors, including the type of catalyst, pH, and the presence of other substances in the water. For instance, combining copper oxide with carbon nanotubes (CuO/CNT) has been shown to enhance the photodegradation of p-chloroaniline under both UV and visible light. nih.gov A novel AOP using periodate (B1199274) and catechol has demonstrated the effective degradation of anilines through the generation of reactive quinone species. acs.org

Ecological Impacts on Aquatic Ecosystems from Halogenated Aniline Derivatives

Halogenated aniline derivatives pose a significant risk to aquatic ecosystems due to their potential toxicity and persistence. nih.govdntb.gov.uamdpi.com These compounds can enter water bodies through industrial effluents and other sources, leading to water pollution. researchgate.net Once in the aquatic environment, they can have detrimental effects on various organisms. mdpi.com

Ecotoxicological studies have demonstrated that chloroanilines can impair the behavior, growth, reproduction, and development of aquatic species. mdpi.com For example, 3-chloro-p-toluidine is very toxic to aquatic organisms and may cause long-term adverse effects. fishersci.com The toxicity of these compounds can be influenced by environmental factors such as water pH, which can affect their bioavailability and speciation. mdpi.com The acidification of water bodies can lead to the protonation of aromatic amines, altering their solubility and persistence. mdpi.com

Interactive Table 3: Ecotoxicity Data for a Chloroaniline Derivative

CompoundOrganismEndpointValueReference
3-Chloro-p-toluidine Daphnia magna48h EC500.62 mg/L fishersci.com
3-Chloro-p-toluidine Microtox30 min EC50125 mg/L fishersci.com

Structure-Ecotoxicity Relationship Investigations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) studies are valuable tools for predicting the toxicity of chemicals based on their molecular structure. nih.gov These studies help in understanding how different structural features, such as the type and position of substituents on the aniline ring, influence the compound's ecotoxicological properties.

For halogenated anilines, research has focused on correlating various molecular descriptors with their toxic effects on different organisms. nih.govwur.nl For example, the toxicity of substituted anilines to the algae Pseudokirchneriella subcapitata has been evaluated to develop QSAR models. researchgate.net Studies have shown that for anilines, the 1-octanol/water partition coefficient (Kow) is a significant contributor to the QSAR, indicating the importance of lipophilicity in their toxic action. researchgate.net Mechanistic studies on aniline-induced toxicity in red blood cells have also highlighted the role of metabolic activation to N-hydroxy metabolites in producing toxic effects. srce.hr

Mechanistic Toxicology and Biological Interactions of 3 Chloro N Ethylaniline

Molecular Mechanisms of Cellular and Subcellular Toxicity

The toxic effects of 3-chloro-N-ethylaniline at the cellular and subcellular levels are multifaceted, involving the induction of oxidative stress, damage to genetic material, and interference with essential cellular components like proteins and membranes.

Aniline (B41778) derivatives, including this compound, are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This oxidative stress is a key mechanism of its toxicity. The metabolic activation of chloroanilines can lead to the formation of reactive intermediates that generate ROS, such as superoxide (B77818) radicals and hydrogen peroxide. imrpress.com This process can lead to a cascade of damaging cellular events, including lipid peroxidation, where ROS attack lipids in cell membranes, leading to loss of membrane integrity and function.

This compound and its metabolites can interact with DNA, leading to genetic damage. The genotoxicity of many arylamines is linked to their metabolic activation into reactive electrophiles that can form adducts with DNA. oup.com This DNA damage can trigger various cellular responses, including cell cycle arrest and apoptosis (programmed cell death).

One of the key indicators of genotoxicity is the formation of micronuclei, which are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. wikipedia.org The micronucleus test is a widely used assay to screen for genotoxic compounds. wikipedia.orgresearchgate.net Studies on related chloroanilines have shown positive results in mutagenicity tests, indicating their potential to cause genetic mutations. For instance, 3-chloro-2-methylaniline (B42847) has been shown to depress testicular DNA synthesis in mice, a sign of genotoxicity. nih.gov The formation of DNA adducts by reactive metabolites is a critical step in the initiation of carcinogenesis. imrpress.comoup.com

The reactive metabolites of this compound can also target proteins, leading to modifications that can alter their structure and function. This can result in enzyme inhibition or disruption of cellular signaling pathways. For example, some aniline derivatives have been shown to inhibit specific enzymes involved in metabolic pathways. Furthermore, the oxidative stress induced by this compound can damage cell membranes through lipid peroxidation, compromising their integrity and leading to cell injury and death. mdpi.com

DNA Damage and Genotoxicity Pathways

Metabolite Formation and Bioactivation Pathways

The toxicity of this compound is intrinsically linked to its metabolism, a process that can lead to the formation of more toxic, reactive metabolites—a process known as bioactivation. researchgate.net The primary routes of metabolism for aniline derivatives involve cytochrome P450 (CYP) enzymes, which catalyze oxidation reactions. wur.nlsci-hub.se

For secondary alkylamines like this compound, metabolic oxidation can occur via two main pathways: N-oxidation leading to the formation of secondary hydroxylamines and nitrones, and N-dealkylation, which produces primary alkylamines. sci-hub.se These intermediates can be further metabolized to highly reactive nitroso derivatives. sci-hub.se Another significant bioactivation pathway for some aniline derivatives involves the formation of quinone-imines, which are highly electrophilic and can readily react with cellular nucleophiles like DNA and proteins. nih.gov

The specific metabolites formed can vary depending on the species and the specific enzymes involved. For instance, studies on the related compound 3-chloro-4-methylaniline (B146341) in birds identified two metabolites: 3-chloro-4-methylacetanilide (CAT) and N-[3-chloro-4-(hydroxymethyl)phenyl]acetamide (OH-CAT). mountainscholar.org Similarly, in human liver cells, p-chloroaniline is metabolized to p-chloroacetanilide. nih.gov

Table 1: Potential Metabolic Pathways of this compound

Pathway Intermediate Metabolites Reactive Species
N-oxidation Secondary hydroxylamines, Nitrones Nitroso derivatives
N-dealkylation Primary alkylamines
Ring Hydroxylation Chlorinated aminophenols

| Quinone Formation | | Quinone-imines |

This table is a generalized representation based on the metabolism of similar aniline derivatives.

Biochemical and Molecular Biomarkers of Exposure

Biomarkers are measurable indicators of exposure to a chemical and its effects on an organism. For this compound, both the parent compound and its metabolites can serve as biomarkers of exposure. researchgate.netnih.gov Urinary metabolites are commonly used as short-term biomarkers, reflecting recent exposure. nih.gov

Molecular biomarkers can provide insights into the mechanisms of toxicity. These include:

DNA adducts: The presence of DNA adducts indicates that the compound or its metabolites have reached and reacted with the genetic material. nih.gov

Protein adducts: Adducts with proteins, such as hemoglobin or serum albumin, can also serve as biomarkers of exposure. nih.gov

Oxidative stress markers: Increased levels of markers for oxidative damage, such as 8-oxodG (a marker of oxidative DNA damage), can indicate exposure to compounds that induce ROS. imrpress.com

Micronuclei frequency: An elevated frequency of micronuclei in cells is a biomarker of genotoxic damage. wikipedia.orgresearchgate.net

Table 2: Potential Biomarkers of this compound Exposure

Biomarker Type Specific Marker Indication
Exposure Parent compound in urine/blood Recent exposure
Metabolites in urine Recent exposure and metabolism
Effect DNA adducts Genotoxicity
Protein adducts Covalent binding to proteins
8-oxodG Oxidative DNA damage

Structure-Toxicity Relationship Studies in Biological Systems

Structure-toxicity relationship (STR) studies aim to predict the toxicity of a chemical based on its molecular structure. For chloroanilines, the position and number of chlorine substituents on the aniline ring, as well as the nature of the N-alkyl group, significantly influence their toxicity. scispace.com

Generally, the toxicity of chloroanilines increases with increasing hydrophobicity (lipophilicity), which is often quantified by the octanol-water partition coefficient (log P). scispace.com However, electronic effects, as described by Hammett constants, also play a crucial role in determining the toxicity of these compounds. scispace.com These electronic effects can influence the reactivity of the amine group and the susceptibility of the molecule to metabolic activation. wur.nlscispace.com

Emerging Research Directions and Applications in Chemical Science

Role of N-Ethylaniline Derivatives in Advanced Materials Synthesis

N-ethylaniline derivatives are increasingly recognized for their significant contributions to the field of advanced materials. Their unique chemical structures allow for polymerization into materials with desirable electronic and optical properties, making them suitable for a wide range of high-tech applications.

Poly(N-ethylaniline) (PNEA), a derivative of polyaniline, is a prominent conductive polymer that has garnered considerable research interest. mdpi.com PNEA is synthesized through the chemical or electrochemical oxidation of N-ethylaniline. kpi.ua The introduction of an ethyl group on the nitrogen atom of the aniline (B41778) monomer influences the polymer's properties, such as its solubility and conductivity. tandfonline.comresearchgate.net

Research has shown that the properties of PNEA can be tailored by using different dopants and synthesis methods. For instance, using organic acids like tartaric acid as a dopant during the aqueous polymerization of N-ethylaniline can produce PNEA nanoparticles that are soluble in organic solvents such as m-cresol (B1676322) and N-methyl pyrrolidinone. tandfonline.comresearchgate.net This enhanced solubility is a significant advantage for processing and fabricating polymer-based devices. kpi.ua X-ray diffraction studies have indicated that PNEA synthesized with certain organic dopants exhibits higher crystallinity, suggesting a more ordered polymer chain alignment. tandfonline.comresearchgate.net

The electrical conductivity of PNEA is a key characteristic that makes it suitable for various applications. The conductivity is dependent on the doping level and the structure of the polymer. The mechanism of electrical conduction in PNEA is often described by a hopping mechanism, where charge carriers (polarons) move between localized states.

Furthermore, composites of PNEA with other materials, such as talc, have been synthesized to create conductive composite materials with enhanced thermal stability. bibliotekanauki.pl These composites are prepared by in-situ chemical polymerization of N-ethylaniline in the presence of the filler material. bibliotekanauki.pl The resulting materials combine the conductivity of the polymer with the physical properties of the inorganic filler.

Table 1: Properties of Poly(N-ethylaniline) (PNEA) Synthesized under Different Conditions

Dopant/TemplateOxidantMorphologySolubilityCrystallinity
Tartaric Acid / Acrylic AcidAmmonium (B1175870) PersulfateNanoparticlesSoluble in m-cresol, NMPHigher
Hydrochloric Acid (HCl)Ammonium PersulfateAmorphousLowerLower

Data derived from Chabukswar et al. (2012). tandfonline.comresearchgate.net

The unique electronic and optical properties of N-ethylaniline derivatives make them promising candidates for applications in optoelectronic devices and sensors. The interaction of these derivatives with other materials, such as graphene quantum dots (GQDs), has been a subject of study. Research has demonstrated photoinduced electron transfer (PET) from various aniline derivatives, including N-ethylaniline, to GQDs. researchgate.net This process leads to luminescence quenching of the GQDs and is a fundamental mechanism that can be harnessed for the development of optical sensors and other optoelectronic devices. researchgate.net

Copolymers of aniline and N-ethylaniline have also been synthesized and investigated for their potential applications. escholarship.org These copolymers can be formed into nanostructured films, which are beneficial for devices like sensors due to their high surface area and porosity. escholarship.org The electronic properties of these films, including their response time and sensitivity, can be tuned by controlling the composition and morphology of the copolymer. escholarship.org

Conductive Polymers and Composites (e.g., Poly(N-ethylaniline))

Pharmaceutical and Agrochemical Intermediates Research

3-Chloro-N-ethylaniline and related compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.comnih.govsolubilityofthings.comsolubilityofthings.com The presence of the chloro and ethylaniline moieties provides a versatile scaffold for the construction of more complex molecules with desired biological activities. solubilityofthings.comsolubilityofthings.com

For instance, chloroaniline derivatives are known intermediates for pesticides and herbicides. nih.govechemi.comgoogle.com 3-Chloroaniline (B41212) is used in the production of the herbicide chlorpropham. nih.gov Similarly, 3-chloro-4-methylaniline (B146341) is a key intermediate for the herbicide chlorotoluron. echemi.comgoogle.com The synthesis of these agrochemicals often involves multi-step reactions where the chloroaniline derivative is a crucial starting material or intermediate.

In the pharmaceutical industry, these compounds serve as building blocks for the synthesis of various therapeutic agents. lookchem.comopulentpharma.comchemicalbull.com The specific substitution pattern on the aniline ring is critical for the biological activity of the final drug molecule. Research in this area focuses on developing efficient and selective synthetic routes to these intermediates to support the discovery and development of new drugs.

Green Chemistry Approaches in this compound Synthesis and Degradation

The principles of green chemistry are increasingly being applied to the synthesis and degradation of industrial chemicals, including this compound and its precursors. The goal is to develop more environmentally benign processes that reduce waste and minimize the use of hazardous substances.

In the synthesis of chloroanilines, traditional methods can involve harsh reaction conditions and produce significant waste. google.com Research is focused on developing cleaner synthetic routes, such as catalytic hydrogenation processes that replace older chemical reduction methods like the use of iron powder, which generate large amounts of sludge. google.com Liquid-phase catalytic hydrogenation offers a more sustainable alternative with higher yields and purity. google.com Furthermore, the development of novel catalysts, such as modified platinum on carbon (Pt/C), aims to improve the selectivity and efficiency of these reactions. There is also a push towards using greener solvents and reaction conditions. researchgate.netrsc.org For example, the use of water or phosphate (B84403) buffers as a reaction medium for N-acylation reactions of anilines represents a more environmentally friendly approach. researchgate.net

The degradation of chloroanilines, which can be persistent environmental pollutants, is another area of active research. Bioremediation, using microorganisms that can break down these compounds, is a promising green approach. For example, some bacterial strains have been identified that can degrade chloroanilines. nih.gov The metabolic pathways of this degradation are being studied to enhance the efficiency of the process. nih.gov These pathways often involve enzymatic reactions that cleave the aromatic ring, ultimately converting the pollutant into less harmful substances.

Future Directions in Computational Chemical Research and Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These approaches offer the potential to accelerate the discovery and design of new molecules and materials by predicting their properties and reactivity.

For N-ethylaniline derivatives and related compounds, computational methods can be used to:

Predict Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict properties like solubility, toxicity, and reactivity based on the molecular structure. epa.govarxiv.org These models use molecular descriptors to correlate the structure with specific properties. arxiv.org

Model Reaction Mechanisms: Computational tools can be used to study the mechanisms of chemical reactions, such as the polymerization of N-ethylaniline or the degradation of chloroanilines. This can provide insights into the reaction pathways and help in optimizing reaction conditions.

Design Novel Materials: Predictive models can guide the design of new conductive polymers or other advanced materials with tailored electronic and optical properties. By simulating the properties of virtual compounds, researchers can identify promising candidates for synthesis and experimental evaluation.

Assess Biological Activity: Computational methods are used to predict the biological activity and potential toxicity of new pharmaceutical and agrochemical candidates. This can help in prioritizing compounds for further testing and reducing the reliance on animal testing.

The development of more accurate and efficient computational models, including those based on machine learning and artificial intelligence, is a key area of future research. nih.govmdpi.com These advanced models will be able to handle larger datasets and more complex molecular systems, further enhancing their predictive power.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-ethylaniline, and how can purity be maximized?

  • Methodology :

  • Amine alkylation : React 3-chloroaniline with ethyl chloride or ethyl bromide under basic conditions (e.g., NaOH or K₂CO₃) to introduce the N-ethyl group. Monitor reaction progress via TLC or GC-MS .
  • Purification : Use fractional distillation or recrystallization (solvent selection depends on solubility; ethanol/water mixtures are common). Confirm purity via melting point analysis and HPLC .
  • Troubleshooting : Competing side reactions (e.g., over-alkylation) can be minimized by controlling stoichiometry and reaction temperature (60–80°C) .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for aromatic protons (δ 6.5–7.5 ppm, split due to chloro and ethyl substituents), N-ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) .
  • IR : Look for N-H stretch (~3400 cm⁻¹, broad if primary amine impurities exist) and C-Cl stretch (~750 cm⁻¹) .
  • Cross-validation : Compare with PubChem or NIST reference spectra .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology :

  • DFT calculations : Use software like Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., para to chloro group). Validate with experimental kinetic data .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess activation energy barriers. Compare with experimental yields .
  • Limitations : Address discrepancies between theoretical and observed regioselectivity by evaluating steric effects from the N-ethyl group .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodology :

  • Systematic review : Aggregate data from in vitro (e.g., Ames test) and in vivo studies (rodent models), noting variations in dosage, exposure duration, and metabolic pathways .
  • Sensitivity analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., impurity profiles in test samples) .
  • Mechanistic studies : Conduct metabolite profiling (LC-MS/MS) to identify reactive intermediates (e.g., quinone imines) that may explain conflicting genotoxicity results .

Q. How to design experiments to study photodegradation pathways of this compound in aqueous environments?

  • Methodology :

  • Experimental setup : Irradiate solutions under UV-Vis light (λ = 254–365 nm) with controlled pH and oxygen levels. Monitor degradation via UV spectroscopy and HPLC .
  • Intermediate identification : Use high-resolution mass spectrometry (HRMS) to detect transient species (e.g., hydroxylated or dechlorinated products) .
  • Kinetic modeling : Apply pseudo-first-order kinetics to determine rate constants and half-lives under varying conditions (e.g., presence of TiO₂ photocatalysts) .

Methodological and Ethical Considerations

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

  • Methodology :

  • Non-linear regression : Fit data to Hill or log-logistic models to estimate EC₅₀ values. Use software like GraphPad Prism or R .
  • Bootstrap resampling : Assess confidence intervals for small sample sizes .
  • Ethical compliance : Ensure animal study protocols adhere to institutional guidelines (e.g., IACUC approval) and ARRIVE reporting standards .

Q. How to validate analytical methods for quantifying trace impurities in this compound?

  • Methodology :

  • Calibration curves : Prepare standards for suspected impurities (e.g., 3-chloroaniline, diethylated byproducts) and validate linearity (R² > 0.995) .
  • LOQ/LOD determination : Use signal-to-noise ratios (S/N ≥ 10 for LOQ) and spike-recovery tests (90–110% recovery) .
  • Inter-lab validation : Collaborate with independent labs to assess reproducibility (e.g., Horwitz ratio ≤ 2) .

Data Presentation and Critical Analysis

Q. How to present conflicting spectral data in publications?

  • Guidelines :

  • Transparency : Clearly annotate peaks (e.g., solvent artifacts in NMR) and provide raw data in supplementary materials .
  • Comparative tables : Tabulate observed vs. literature values for key signals (e.g., δ 7.2 ppm for aromatic H vs. PubChem’s δ 7.1 ppm) .
  • Error analysis : Discuss instrumental limitations (e.g., low-resolution MS) and sample purity impacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.